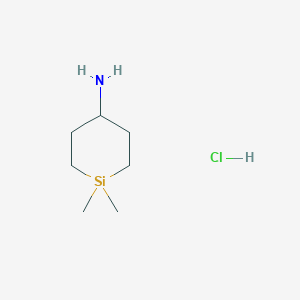

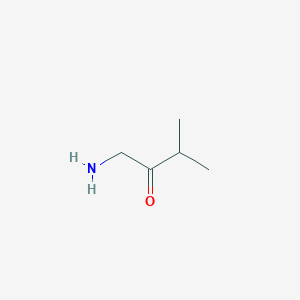

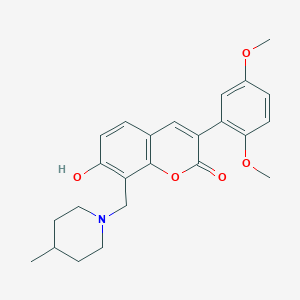

![molecular formula C16H11Cl2N3O2S B2371309 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 391862-90-1](/img/structure/B2371309.png)

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group (a type of amide), a thiadiazole ring (a type of heterocycle), and a methoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene derivatives. The thiadiazole ring could be formed via cyclization of a suitable precursor, and the methoxy and amide groups could be introduced via substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The benzamide and thiadiazole groups are likely to be planar due to the presence of conjugated pi systems. The chloro and methoxy substituents could be in various positions on the benzene ring, which would affect the compound’s properties .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The amide group could undergo hydrolysis, the methoxy group could be demethylated, and the thiadiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It is likely to be a solid at room temperature, and its solubility would depend on the solvent used. The presence of the amide group could make it capable of forming hydrogen bonds, which would affect its boiling point and melting point .Scientific Research Applications

Antiviral Activity

Indole derivatives, including the compound , have demonstrated antiviral potential. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potency against Coxsackie B4 virus .

Anti-HIV Activity

Molecular docking studies have suggested that certain indole derivatives, including this compound, may have anti-HIV-1 properties .

Antitubercular Activity

Given the importance of finding new antitubercular agents, exploring this compound’s potential in inhibiting Mycobacterium tuberculosis could be valuable.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It is known that the strength of the uncoupling effect of similar chlorophenols is related to the degree of chlorination . This suggests that the compound may interact with its targets and cause changes in a similar manner.

Biochemical Pathways

It’s worth noting that similar compounds have shown a wide range of biological activities , indicating that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

The synthesis of similar compounds involves a six-step process, including esterification, hydrazination, salt formation, and cyclization . This suggests that the compound may have complex pharmacokinetic properties that impact its bioavailability.

Result of Action

Some compounds in the same class have shown certain anti-tobacco mosaic virus activity , suggesting that this compound may also have antiviral properties.

Action Environment

It’s worth noting that the synthesis and activity of similar compounds can be influenced by various factors .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2S/c1-23-13-7-6-11(18)8-12(13)14(22)19-16-21-20-15(24-16)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHJEZBBGQQPQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

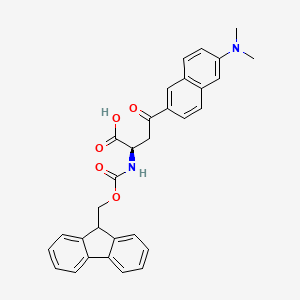

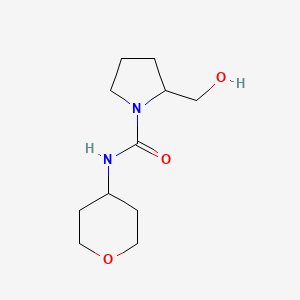

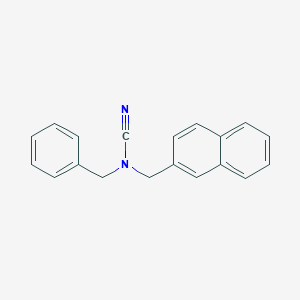

![2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2371227.png)

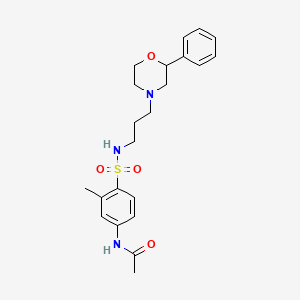

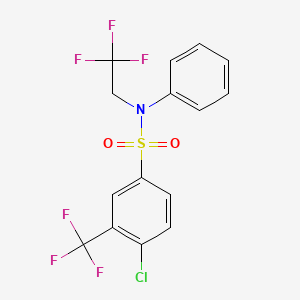

![2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2371241.png)

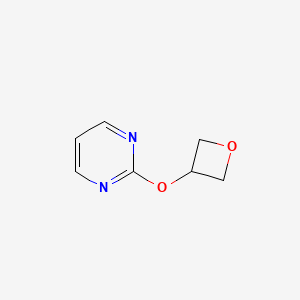

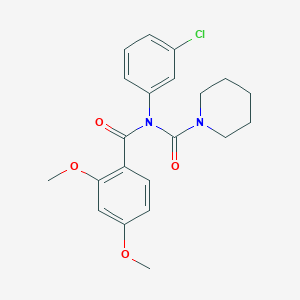

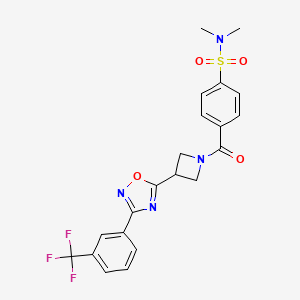

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2371248.png)